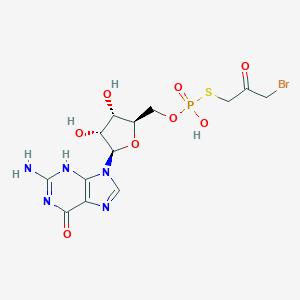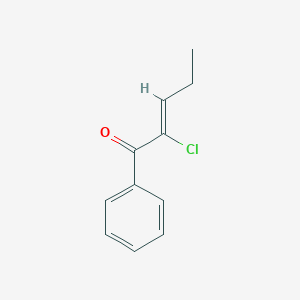
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate, also known as GTP-BrS, is a modified nucleotide analog used in scientific research. It is a potent inhibitor of G protein-coupled receptor (GPCR) signaling and has been used to study GPCR-mediated signal transduction pathways.
Wirkmechanismus
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate acts as a competitive inhibitor of GTP binding to G proteins. It binds to the G protein alpha subunit and prevents the exchange of GDP for GTP, thus inhibiting the activation of downstream signaling pathways. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to be a potent inhibitor of Gs, Gi, and Gq subtypes of G proteins.
Biochemische Und Physiologische Effekte
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to inhibit the secretion of hormones such as insulin and glucagon. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to modulate the immune response by inhibiting the activation of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in lab experiments is its specificity for G protein-mediated signaling pathways. It allows researchers to selectively study the effects of G protein inhibition without affecting other signaling pathways. However, one limitation of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is its potential toxicity at high concentrations. It is important to use appropriate concentrations and controls to ensure the validity of the results.
Zukünftige Richtungen
There are several future directions for the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in scientific research. One area of interest is the development of more specific and potent inhibitors of G protein-mediated signaling pathways. Another area of interest is the investigation of the role of G proteins in various diseases such as cancer and neurological disorders. Additionally, the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in drug discovery and development is an area of active research.
Synthesemethoden
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is synthesized by reacting guanosine triphosphate (GTP) with bromoacetyl bromide and thiophosphoryl chloride. The resulting compound is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been widely used in scientific research to study GPCR signaling pathways. It has been used to investigate the role of G proteins in various physiological processes such as neurotransmitter release, hormone secretion, and immune response. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has also been used to study the interaction between GPCRs and their downstream effectors such as adenylyl cyclase and phospholipase C.
Eigenschaften
CAS-Nummer |
144085-39-2 |
|---|---|
Produktname |
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate |
Molekularformel |
C13H17BrN5O8PS |
Molekulargewicht |
514.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(3-bromo-2-oxopropyl)sulfanylphosphinic acid |
InChI |
InChI=1S/C13H17BrN5O8PS/c14-1-5(20)3-29-28(24,25)26-2-6-8(21)9(22)12(27-6)19-4-16-7-10(19)17-13(15)18-11(7)23/h4,6,8-9,12,21-22H,1-3H2,(H,24,25)(H3,15,17,18,23)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
OZHNVPATUGVHLV-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N |
Synonyme |
guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)




![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
